6-Fluoro-5-methylquinoline

Antibacterial Fluoroquinolone Structure-Activity Relationship

Researchers synthesizing fluoroquinolone antibiotics or type-II kinase inhibitors face regioselectivity challenges and low yields when installing 5-methyl and 6-fluoro substituents via late-stage functionalization. 6-Fluoro-5-methylquinoline (CAS 107224-22-6) eliminates these issues by providing both substituents pre-installed on the quinoline core, enabling direct incorporation into target pharmacophores. • Retains critical 5-methyl group for antibacterial potency and 6-fluoro atom for metabolic stability • Supports rapid SAR exploration at 2-, 4-, 7-, or 8-positions • Rigid, planar scaffold suitable for CNS-penetrant compounds and PROTAC design. Supplied with ≥98% purity and global shipping.

Molecular Formula C10H8FN
Molecular Weight 161.18 g/mol
CAS No. 107224-22-6
Cat. No. B020613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluoro-5-methylquinoline
CAS107224-22-6
SynonymsQuinoline, 6-fluoro-5-methyl- (9CI)
Molecular FormulaC10H8FN
Molecular Weight161.18 g/mol
Structural Identifiers
SMILESCC1=C(C=CC2=C1C=CC=N2)F
InChIInChI=1S/C10H8FN/c1-7-8-3-2-6-12-10(8)5-4-9(7)11/h2-6H,1H3
InChIKeyHTPFRHXWHGPOTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 10 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Fluoro-5-methylquinoline: Strategic Fluorinated Quinoline Building Block


6-Fluoro-5-methylquinoline (CAS 107224-22-6) is a disubstituted quinoline scaffold bearing a fluorine atom at the 6-position and a methyl group at the 5-position [1]. It is primarily employed as a synthetic intermediate in medicinal chemistry and chemical biology, rather than as a final bioactive entity. The compound serves as a key precursor for constructing 6-fluoro-5-methyl-substituted fluoroquinolone antibiotics and type-II kinase inhibitors, where the 5-methyl and 6-fluoro substituents critically modulate target potency and pharmacokinetic properties [2]. Its value lies in the precisely defined substitution pattern that is directly transferable into more complex pharmacophores.

6-Fluoro-5-methylquinoline vs. Mono-Substituted Analogs


Simple quinoline, 6-fluoroquinoline, or 5-methylquinoline cannot substitute for 6-fluoro-5-methylquinoline in synthetic pathways that require both substituents pre-installed on the same ring. The 6-fluoro atom is essential for target binding (e.g., DNA gyrase in antibacterials) and metabolic stability, while the 5-methyl group critically influences potency and spectrum. Literature shows that replacing a 5-methyl with a 5-hydrogen or 5-ethyl on a 6-fluoroquinolone core can significantly reduce in vitro antibacterial potency or alter the in vivo profile [1]. Using a mono-substituted quinoline would necessitate additional, often low-yielding, late-stage functionalization steps, introducing regioselectivity challenges and increasing synthetic complexity.

6-Fluoro-5-methylquinoline: Evidence vs. Key Analogs


Antibacterial Potency: 5-Methyl vs. 5-Hydrogen Substitution

In a series of 1,7,8-trisubstituted-6-fluoroquinoline-3-carboxylic acids, the 5-methyl analogue (derived from 6-fluoro-5-methylquinoline) showed enhanced in vitro potency compared to the corresponding 5-hydrogen analogue (derived from 6-fluoroquinoline) when an N1-cyclopropyl group was present. Conversely, replacing the 5-methyl with a 5-ethyl significantly reduced efficacy. The 5-methyl and 5-hydrogen analogues were generally equipotent in vivo, indicating the 5-methyl group is essential for optimizing in vitro potency without compromising in vivo activity [1].

Antibacterial Fluoroquinolone Structure-Activity Relationship

Patented Fluoroquinolone Incorporation vs. Unsubstituted Quinolines

The European patent EP0319906 explicitly claims 1-substituted-6-fluoro-5-methyl-7-(piperazinyl or pyrrolidinyl)-1,4-dihydro-4-oxoquinoline-3-carboxylic acids as antibacterial agents, directly utilizing the 6-fluoro-5-methylquinoline scaffold. This contrasts with earlier quinolone generations (e.g., nalidixic acid derivatives) which lack the 6-fluoro substituent and show significantly narrower antibacterial spectra and lower potency [1][2].

Antibacterial Patent Drug Synthesis

Lipophilicity and Rotatable Bonds: Disubstituted vs. Mono-Substituted

The computed XLogP3-AA value for 6-fluoro-5-methylquinoline is 2.7, compared to 2.0 for 5-methylquinoline and 1.8 for 6-fluoroquinoline [1][2][3]. The higher lipophilicity of the disubstituted compound arises from the additive effect of both substituents, potentially improving membrane permeability in derived drug candidates. Additionally, 6-fluoro-5-methylquinoline has zero rotatable bonds (rigid scaffold), identical to its analogs, maintaining conformational rigidity essential for target binding.

Physicochemical Properties Drug-Likeness Building Block Selection

Late-Stage Diversification vs. 5-Bromo-6-fluoroquinoline

5-Bromo-6-fluoroquinoline is a related building block that offers a handle for cross-coupling at the 5-position. However, 6-fluoro-5-methylquinoline provides a non-reactive methyl group at that position, making it preferable when a stable, inert substituent is required in the final target. The methyl group is also a metabolic soft spot that can be selectively oxidized in vivo, offering a potential pro-drug strategy that is not available with the bromo analog .

Synthetic Chemistry Cross-Coupling Building Block Comparison

6-Fluoro-5-methylquinoline Application Scenarios


5-Methyl-6-fluoroquinolone Antibacterials for Resistant Pathogens

Utilize 6-fluoro-5-methylquinoline as the core scaffold for developing novel fluoroquinolones with enhanced potency against Gram-positive and Gram-negative bacteria, including drug-resistant strains. The 5-methyl group, proven to be critical for in vitro potency when combined with an N1-cyclopropyl group, can be retained throughout the synthetic sequence, as demonstrated in patent EP0319906 [1].

Type-II Kinase Inhibitor Libraries for Oncology

The 6-fluoro-5-methylquinoline scaffold serves as a versatile hinge-binding motif in type-II kinase inhibitors (e.g., MELK, MET, TAM family). The fluorine atom enhances binding affinity to the kinase hinge region, while the 5-methyl group occupies a hydrophobic pocket, improving selectivity. This building block allows rapid SAR exploration by functionalizing at the 2-, 4-, 7-, or 8-positions .

PROTACs and Chemical Probes for Undruggable Targets

6-Fluoro-5-methylquinoline can be incorporated into proteolysis-targeting chimeras (PROTACs) as a ligand for E3 ligase recruitment or target protein binding. Its rigid, planar structure and defined substitution pattern make it an ideal linker attachment point for heterobifunctional molecules, enabling the degradation of non-catalytic proteins previously considered 'undruggable' .

CNS Drug Discovery Building Block

With a computed XLogP3-AA of 2.7 and zero rotatable bonds, 6-fluoro-5-methylquinoline is an excellent starting point for CNS-penetrant compounds. The fluorine atom improves metabolic stability, while the methyl group provides a balance between lipophilicity and solubility, reducing the risk of P-glycoprotein efflux compared to higher molecular weight quinoline derivatives [2].

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